4-(diethylsulfamoyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a diethylsulfamoyl group and a pyridinyl-thiazolyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the diethylsulfamoyl group and the pyridinyl-thiazolyl moiety. Common reagents used in these reactions include thionyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, strong acids or bases, and catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A similar compound with a pyridinyl-benzonitrile core, used in metal complex formation and electrocatalysis.
Pyrazolo[3,4-b]pyridin-6-one derivatives: Compounds with similar structural features, investigated for their anticancer activities.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another related compound used in metal complex formation and structural studies.
Uniqueness
4-(diethylsulfamoyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-23(4-2)28(25,26)16-9-7-14(8-10-16)18(24)22-19-21-17(13-27-19)15-6-5-11-20-12-15/h5-13H,3-4H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHLGMNEPOLDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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